4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Description
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a carboxylic acid group at the 7th position and a keto group at the 4th position.
Properties
IUPAC Name |
4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-2,5H,3H2,(H,8,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDOWLSKEUUSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC=N2)C(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid typically involves several steps:
Chemical Reactions Analysis
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP-1) and HIV-1 integrase, disrupting their catalytic activities and thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid: This compound shares a similar core structure but includes a quinoxaline ring, which may confer different biological activities.
5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid:
The uniqueness of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyrazine family. It has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in critical biological processes. This article reviews the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused pyrazole and pyrazine ring system with a carboxylic acid group at the 7th position and a keto group at the 4th position. Its molecular weight is approximately 181.15 g/mol.
Synthesis
The synthesis of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid involves several key steps:
- Iodination : Pyrazolo[1,5-a]pyrazin-4(5H)-ones react with N-iodosuccinimide to form 7-iodo derivatives.
- Carbonylation : The iodinated derivatives undergo carbonylation using Pd(dppf)Cl2 to yield methyl esters.
- Hydrolysis : Methyl esters are converted into carboxylic acids through alkaline hydrolysis.
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against several critical enzymes:
- HIV-1 Integrase : A study indicated that derivatives of this compound inhibit HIV-1 integrase with an IC50 value of 74 nM, showing effectiveness in preventing HIV replication in cell cultures .
- Poly(ADP-ribose) Polymerase (PARP) : It acts as an inhibitor of PARP-1, which is involved in DNA repair mechanisms. This inhibition may enhance the efficacy of certain chemotherapeutic agents in cancer treatment.
Therapeutic Potential
Research suggests the compound may have therapeutic applications in:
- Cancer Treatment : Its ability to inhibit PARP and other enzymes could make it a candidate for cancer therapies, especially in tumors with defective DNA repair mechanisms.
- Neurodegenerative Disorders : The compound's mechanism may also extend to neuroprotective effects, although further studies are required to elucidate these pathways.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid | Structure | Inhibits different enzyme targets |
| 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Structure | Potential anti-inflammatory properties |
This table illustrates that while these compounds share structural similarities, their biological activities can vary significantly based on their specific substitutions and functional groups.
The biological activity of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid primarily involves:
- Enzyme Inhibition : By binding to active sites on target enzymes such as PARP and HIV integrase, it disrupts their catalytic functions.
- Cellular Pathway Modulation : The compound may influence various signaling pathways related to cell proliferation and apoptosis through its interactions with these enzymes.
Case Studies
Several case studies have reported on the effectiveness of this compound:
- HIV Research : In vitro studies demonstrated that derivatives effectively inhibited HIV replication in human serum conditions.
- Cancer Studies : Preclinical trials indicated enhanced tumor sensitivity to chemotherapeutics when used alongside PARP inhibitors.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid derivatives?
- Methodological Answer : Common routes involve nitration and functionalization at position 7. For example, methyl pyrazolo[1,5-a]pyrazine-4-carboxylate derivatives are synthesized by adding HNO₃ dropwise to a solution of the precursor in H₂SO₄ at 0°C, followed by stirring at room temperature. The product is isolated via filtration and drying . Functionalization at position 7 often employs silylformamidine or hydrazine derivatives in solvents like benzene, with subsequent crystallization from hexane .
Q. How are NMR spectroscopy and HPLC utilized to characterize pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- 1H NMR : Used to confirm substituent positions and hydrogen environments. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate shows distinct aromatic proton signals between δ 8.5–9.0 ppm .
- 13C NMR : Validates carbonyl (C=O) and nitro (NO₂) groups, with carbonyl carbons typically appearing at ~160–170 ppm .
- HPLC : Ensures purity (e.g., ≥98% purity for intermediates like SML3474) .
Q. What purification techniques are critical for isolating pyrazolo[1,5-a]pyrazine derivatives post-synthesis?
- Methodological Answer : Key steps include:
- Cooling reaction mixtures to precipitate products (e.g., pouring onto ice) .
- Filtration and washing with cold solvents (e.g., water or hexane) to remove impurities .
- Vacuum drying to obtain crystalline solids .
Advanced Research Questions
Q. How can researchers optimize the nitration step in pyrazolo[1,5-a]pyrazine synthesis to improve yield and selectivity?
- Methodological Answer :
- Temperature Control : Maintaining 0°C during HNO₃ addition reduces side reactions .
- Solvent Choice : H₂SO₄ as a solvent enhances electrophilic nitration efficiency.
- Stoichiometry : Adjusting HNO₃ molar equivalents (e.g., 2 mL per 5.6 mmol precursor) balances reactivity and selectivity . Contradictions in yields may arise from varying reaction times or work-up procedures, requiring iterative optimization .
Q. What strategies resolve contradictory data in the pharmacological activity of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- Binding Assays : Compare Ki values across receptor subtypes (e.g., GABAA Rα1: Ki = 50.1 nM vs. Rα5: Ki >15 µM) to identify selectivity trends .
- Stability Studies : Monitor degradation via HPLC under varying conditions (e.g., pH, temperature) to correlate stability with bioactivity .
- Structural Analysis : Use X-ray crystallography or DFT calculations to explain activity differences caused by substituents (e.g., nitro vs. methyl groups) .
Q. How does functionalization at position 7 impact the stability and reactivity of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups at position 7 reduce electron density, enhancing resistance to oxidation but increasing susceptibility to nucleophilic attack .
- Steric Effects : Bulky substituents (e.g., SEM-protected aldehydes) improve thermal stability but may hinder crystallization .
- Degradation Pathways : Long-term stability studies (e.g., >6 months at room temperature) reveal hydrolytic degradation of ester groups, necessitating protective formulations .
Q. What are the best practices for designing structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- Substituent Libraries : Synthesize derivatives with varied groups (e.g., nitro, methyl, halogen) at positions 3, 4, and 7 .
- Pharmacophore Mapping : Use docking simulations to predict interactions with targets (e.g., RIPK1 or GABAA receptors) .
- In Vitro/In Vivo Correlation : Validate SAR with enzymatic assays (e.g., IC₅₀ measurements) and rodent models to confirm therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
